molecular formula C15H17FN4 B12174176 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B12174176
M. Wt: 272.32 g/mol
InChI Key: CWDWFTUTKZEPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine (CAS 1018165-72-4) is a chemical compound with the molecular formula C 15 H 17 FN 4 and a molecular weight of 272.32 g/mol . This pyridazine derivative features a fluorophenyl group and a methylpiperazine moiety, a structural pattern of significant interest in medicinal chemistry. This compound is of particular value in neuroscience and neuropharmacology research. Its core structure is closely related to a class of pyridazinone compounds that have been demonstrated to function as potent, selective, reversible, and competitive inhibitors of the enzyme Monoamine Oxidase B (MAO-B) . In published studies, analogous compounds exhibited low nanomolar IC 50 values for MAO-B inhibition and high selectivity indices over MAO-A, making them compelling lead candidates for the investigation of neurodegenerative disorders such as Alzheimer's disease . Researchers can utilize this compound to explore structure-activity relationships (SAR), further elucidate mechanisms of enzyme inhibition, and develop novel therapeutic agents for neurological conditions. The product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C15H17FN4/c1-19-8-10-20(11-9-19)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3

InChI Key

CWDWFTUTKZEPHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Pyridazine Ring Construction

The pyridazine scaffold is typically synthesized using 1,4-dicarbonyl precursors or tetrazine intermediates . For example, regioselective [4 + 2] cycloadditions between tetrazines and alkynyl sulfides under hexafluoroisopropanol (HFIP) catalysis yield trisubstituted pyridazines with high regiocontrol. Computational studies confirm that activation energies for denitrogenation pathways favor the formation of 3,6-disubstituted products, aligning with the target compound’s substitution pattern.

4-Methylpiperazine Installation

The 4-methylpiperazine moiety is incorporated through SNAr reactions at the pyridazine’s 6-position. Reacting 3-(4-fluorophenyl)-6-chloropyridazine with excess 4-methylpiperazine in dimethylformamide (DMF) at 80°C yields the target compound with >85% efficiency. Kinetic studies reveal that electron-withdrawing groups on the pyridazine ring enhance the leaving group ability of chloride, accelerating substitution.

Advanced Methodologies and Mechanistic Insights

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to streamline synthesis. A notable example combines cyclocondensation and functionalization in a single pot:

  • Condensation of glyoxylic acid with acetophenone derivatives forms 3(2H)-pyridazinones.

  • Subsequent chlorination with POCl3 generates 3-chloro-6-arylpyridazines.

  • SNAr with 4-methylpiperazine completes the synthesis.

This approach reduces purification steps and improves overall yields (78–92%) compared to stepwise methods.

Optimization and Process Chemistry

Solvent and Catalyst Screening

Optimal conditions for key steps have been empirically determined:

Reaction StepOptimal SolventCatalyst/TemperatureYield (%)
Pyridazine cyclizationHFIPNone, 40°C89
Suzuki couplingDioxanePd(PPh3)4, 100°C76
SNAr with piperazineDMFK2CO3, 80°C92

Data aggregated from.

Byproduct Mitigation

Common byproducts include:

  • Di-substituted isomers from competing C-4 arylation during Suzuki coupling.

  • N-methylpiperazine over-alkylation due to excess reagent.

Chromatographic separation (silica gel, ethyl acetate/hexane) and stoichiometric control reduce these impurities to <2%.

Analytical Characterization

Spectroscopic Validation

1H NMR spectra of 3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine exhibit characteristic signals:

  • Aromatic protons: δ 7.53 (d, J = 9.6 Hz, 1H, pyridazine H-5), 7.44–7.33 (m, 2H, fluorophenyl).

  • Piperazine methyl: δ 1.05 (d, J = 6.6 Hz, 3H).

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 371.1639 [M + H]+.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar pyridazine rings with dihedral angles of 12.5°–18.7° between the pyridazine and fluorophenyl groups, indicating moderate conjugation.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield (%)
Tandem one-potFewer steps, cost-effectiveRequires precise stoichiometry85–92
Radical cyclizationRegioselective, mild conditionsLimited substrate scope65–78
Stepwise functionalizationHigh purity, scalableMulti-step purification70–88

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Research has indicated that pyridazine derivatives, including 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine, may enhance cognitive functions and synaptic plasticity. A study highlighted the ability of certain pyridazine derivatives to improve cognitive functions in mouse models of Alzheimer’s disease. Specifically, LDN/OSU-0215111-M3, a related compound, demonstrated significant enhancement of synaptic plasticity by activating local protein translation at the perisynaptic astrocytic process, suggesting that similar compounds could be investigated for their neuroprotective effects .

1.2. Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Pyridazine derivatives have been synthesized and evaluated for their MAO inhibitory activities. For instance, specific derivatives showed potent inhibition against MAO-B, which is implicated in various neurological disorders. The structure-activity relationship studies revealed that modifications on the piperazine moiety significantly influenced inhibitory potency .

Structural and Functional Studies

2.1. Synaptic Plasticity Enhancement

The enhancement of synaptic plasticity through the application of pyridazine derivatives has been documented through various experimental methodologies. Using volume electron microscopy, researchers found that treatment with these compounds led to morphological changes in hippocampal neurons, including increased size and number of dendritic spines, which are critical for synaptic transmission .

2.2. Case Study: Cognitive Function Improvement

In a preclinical study involving Alzheimer’s disease models, treatment with a pyridazine derivative resulted in improved cognitive function as assessed by behavioral tests and electrophysiological recordings. The treated mice exhibited enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Summary of Findings

The applications of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine span across neuropharmacology with promising implications for treating cognitive impairments associated with neurodegenerative diseases through mechanisms such as synaptic plasticity enhancement and MAO inhibition.

Application Area Key Findings
NeuropharmacologyEnhances cognitive functions; improves synaptic plasticity in Alzheimer’s models .
Monoamine Oxidase InhibitionPotent inhibitors identified; structure-activity relationship studies conducted .
Structural StudiesIncreased dendritic spine density observed post-treatment; correlates with enhanced LTP .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related pyridazine derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity/Notes Reference ID
3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine 4-Fluorophenyl, 4-methylpiperazine C₁₅H₁₆FN₅ 301.3 Potential CNS activity due to piperazine moiety; enhanced solubility from methyl group
3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(propane-2-sulfonyl)pyridazine (F807-1382) 4-Fluorophenylpiperazine, propane sulfonyl C₁₇H₂₁FN₄O₂S 376.4 Sulfonyl group increases polarity; screening candidate for kinase inhibition
3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine Pyridin-3-ylsulfonyl, 4-fluorophenyl C₁₉H₁₈FN₅O₂S 399.4 Sulfonyl group enhances binding to sulfhydryl enzymes; potential antiviral applications
6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine (3GF) Naphthyl, pyridyl, 4-methylpiperazine C₂₄H₂₃N₅ 381.5 Bulky aromatic groups improve lipophilicity; possible anticancer activity
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenylpiperazine, 4-fluorophenyl C₂₀H₂₁FN₄O 364.4 Methoxy group increases electron density; may influence receptor affinity

Key Differentiators

4-Fluorophenyl vs. Other Aryl Groups : Fluorination reduces metabolic degradation compared to chlorinated or methoxylated analogues, enhancing bioavailability .

4-Methylpiperazine vs.

Absence of Sulfonyl Groups : Unlike F807-1382 or compounds, the target compound avoids sulfonyl-related toxicity risks, favoring CNS applications .

Biological Activity

3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can be represented as follows:

  • Molecular Formula : C17H19FN4
  • Molecular Weight : 302.36 g/mol

The compound features a pyridazine core substituted with a fluorophenyl group and a piperazine moiety, which is crucial for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity.

Compound Cell Line IC50 (µM) Mechanism of Action
3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazineA549 (Lung)0.46 ± 0.04Apoptosis induction
Other derivativesMCF-7 (Breast)0.01 - 0.07CDK inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate activity against bacterial strains, potentially through inhibition of bacterial growth mechanisms.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research indicates that similar compounds can act as serotonin receptor antagonists, which may contribute to their therapeutic potential in treating anxiety and depression-related disorders.

The biological activity of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate signaling pathways related to mood regulation.
  • DNA Interaction : Some studies suggest potential interactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines, demonstrating significant apoptosis induction at low concentrations (IC50 values ranging from 0.01 to 0.46 µM). This study highlighted the importance of structural modifications in enhancing the anticancer activity of pyridazine derivatives .

Another research effort focused on the neuropharmacological profile of similar compounds, showing promising results in preclinical models for anxiety disorders. The findings suggested that these compounds could serve as potential therapeutic agents by modulating serotonin pathways .

Q & A

Q. How can solubility challenges in pharmacological assays be addressed without compromising activity?

  • Answer: Salt formation (e.g., hydrochloride) or co-solvents (PEG-400) enhance aqueous solubility. Prodrug strategies (e.g., esterification of sulfonamide groups) improve bioavailability. Micellar formulations using poloxamers balance solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.